molecular formula C12H10F3NO B8195065 2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol

2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol

Cat. No.: B8195065
M. Wt: 241.21 g/mol
InChI Key: AFRUUCVKSGGORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol is an organic compound with the molecular formula C12H10F3NO It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a pyrrole ring attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol typically involves the reaction of 2,2,2-trifluoroacetophenone with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrole, followed by nucleophilic addition to the carbonyl group of the trifluoroacetophenone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The carbonyl group can be reduced back to the alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-Phenyl-2,2,2-trifluoroethanol: Lacks the pyrrole ring, making it less complex.

    2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanol: Similar but without the phenyl group.

Uniqueness

2,2,2-Trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol is unique due to the combination of its trifluoromethyl, phenyl, and pyrrole groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,2,2-trifluoro-1-phenyl-1-(1H-pyrrol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)11(17,10-7-4-8-16-10)9-5-2-1-3-6-9/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRUUCVKSGGORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CN2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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